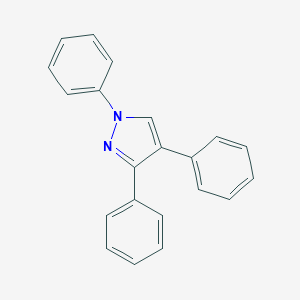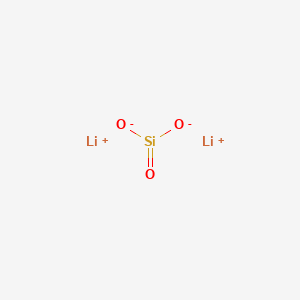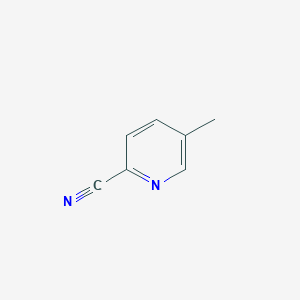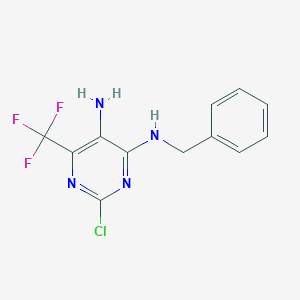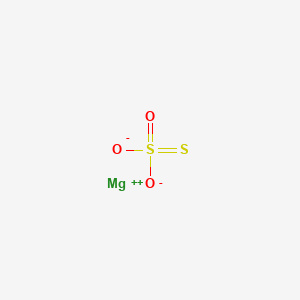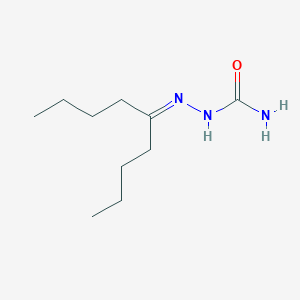
p-Tercyclohexyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Tercyclohexyl (PTCH) is a chemical compound that is widely used in scientific research. It belongs to the class of cyclohexyl compounds and is known for its unique properties, including its ability to act as a chiral auxiliary in organic synthesis. PTCH has gained significant attention in recent years due to its potential applications in various fields, such as drug discovery, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of p-Tercyclohexyl is not fully understood. However, it is believed to act as a chiral auxiliary in organic synthesis by controlling the stereochemistry of the reaction. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to have a potential role in the regulation of glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-Tercyclohexyl is a versatile compound that has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and relatively inexpensive. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on p-Tercyclohexyl. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the investigation of this compound's potential therapeutic effects in the treatment of various diseases, such as diabetes and cancer. Additionally, this compound's potential applications in materials science and catalysis warrant further investigation.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Its unique properties, including its ability to act as a chiral auxiliary in organic synthesis, make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Métodos De Síntesis
P-Tercyclohexyl can be synthesized in several ways, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Grignard reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction between cyclopentadiene and cyclohexene in the presence of a Lewis acid catalyst. The resulting product is then subjected to hydrogenation to obtain this compound.
Aplicaciones Científicas De Investigación
P-Tercyclohexyl has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is drug discovery, where this compound is used as a chiral auxiliary in the synthesis of various pharmaceuticals. It has also been investigated for its potential use in the development of new materials, such as liquid crystals and polymers.
Propiedades
Número CAS |
1795-19-3 |
|---|---|
Fórmula molecular |
C18H32 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1,4-dicyclohexylcyclohexane |
InChI |
InChI=1S/C18H32/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-18H,1-14H2 |
Clave InChI |
OHLFVTCARHBZDH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC(CC2)C3CCCCC3 |
SMILES canónico |
C1CCC(CC1)C2CCC(CC2)C3CCCCC3 |
Otros números CAS |
1795-19-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



